5-Amino versus 5-Ketone Functionality: Impact on Hydrogen-Bond Donor Capacity and Molecular Recognition
The target compound possesses a primary amine at the 5-position (H-bond donors = 2), whereas the closest commercially available analog, 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (CAS 1592375-54-6), bears a ketone at the same position (H-bond donors = 0). This difference fundamentally alters hydrogen-bonding capacity, protonation state at physiological pH, and the geometry of interaction with biological targets that engage the 5-position, such as monoamine transporters. While direct comparative IC₅₀ or Kᵢ data for the target compound are not publicly available, the 5-amino group is a key pharmacophoric element in the AMR Technology patent series (US20080207595) for achieving potent triple reuptake inhibition at DAT, NET, and SERT [1].
| Evidence Dimension | Hydrogen-bond donor count and 5-position functional group identity |
|---|---|
| Target Compound Data | 5-NH₂ (primary amine); H-bond donor count = 2; H-bond acceptor count = 3; C₁₂H₁₅FN₂O; MW = 222.26 g/mol (free base) [2] |
| Comparator Or Baseline | 2-Acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one: C=O at position 5; H-bond donor count = 0; C₁₂H₁₂FNO₂; MW = 221.23 g/mol |
| Quantified Difference | 2 additional H-bond donors; change from carbonyl to amine alters pKₐ by approximately 5–7 log units; molecular weight difference of +1.03 g/mol |
| Conditions | Physicochemical property comparison based on computed molecular descriptors (PubChem) and vendor certificate of analysis specifications. |
Why This Matters
The presence of a protonatable primary amine at the 5-position versus a non-basic ketone determines whether the compound can engage ionic interactions with aspartate residues in monoamine transporter binding pockets, directly influencing target affinity and selectivity—a critical factor for procurement decisions in CNS drug discovery programs.
- [1] Molino BF, Liu S, Sambandam A, et al. Aryl- and heteroaryl-substituted tetrahydrobenzazepines and use thereof to block reuptake of norepinephrine, dopamine, and serotonin. United States Patent Application US20080207595 A9. Published August 28, 2008. View Source
- [2] PubChem Compound Summary CID 75456907 (parent free base data derived from deposited structure). National Center for Biotechnology Information. Accessed May 2026. View Source
